trans-Clopidogrel thiol metabolite hydrochloride is a significant compound derived from the pro-drug clopidogrel, which is widely used as an antiplatelet medication. This compound is crucial in preventing thrombotic events such as myocardial infarction and ischemic stroke. The active form of clopidogrel, the thiol metabolite, is formed through a series of metabolic processes in the liver, involving various cytochrome P450 enzymes.
The primary source of trans-Clopidogrel thiol metabolite hydrochloride is clopidogrel itself, which undergoes biotransformation in the liver. Clopidogrel is administered orally and is extensively metabolized into its active thiol form, which exerts its pharmacological effects by inhibiting platelet aggregation.
trans-Clopidogrel thiol metabolite hydrochloride falls under several classifications:
The synthesis of trans-Clopidogrel thiol metabolite hydrochloride typically involves the following steps:
The synthesis can be optimized using high-throughput liquid chromatography tandem mass spectrometry (LC-MS/MS) for efficient separation and quantification of the metabolites in biological samples, particularly plasma .
The molecular formula for trans-Clopidogrel thiol metabolite hydrochloride is , with a molecular weight of 392.30 g/mol. The structure consists of a thienopyridine moiety linked to a carboxymethylene group and a mercapto group.
The primary chemical reactions involving trans-Clopidogrel thiol metabolite hydrochloride include:
The mechanism of action includes a series of enzymatic reactions that convert clopidogrel into its active form, emphasizing the role of cytochrome P450 enzymes in this metabolic pathway .
The mechanism by which trans-Clopidogrel thiol metabolite exerts its effects involves:
This process significantly reduces thrombus formation, contributing to its effectiveness in preventing cardiovascular events .
The compound's stability and reactivity are critical for its pharmaceutical applications, particularly regarding formulation and storage conditions .
trans-Clopidogrel thiol metabolite hydrochloride has several scientific uses:
This compound plays a vital role in both therapeutic applications and scientific research, highlighting its importance in cardiovascular medicine.
Thienopyridine derivatives constitute a class of P2Y12 adenosine diphosphate (ADP) receptor antagonists that irreversibly inhibit platelet aggregation. Clopidogrel, prasugrel, and ticlopidine share a core thienopyridine scaffold but differ in substituents critical to their pharmacokinetic behavior. Structurally, clopidogrel [(2S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate] contains a methyl ester group at the acetic acid moiety and a chlorophenyl ring at the chiral center. This configuration renders it a prodrug requiring hepatic bioactivation [7] [9]. Functionally, thienopyridines covalently modify cysteine residues (Cys97 and Cys175) within the P2Y12 receptor’s extracellular domain, disrupting ADP-mediated glycoprotein GPIIb/IIIa complex activation and subsequent platelet cross-linking [5] [10]. Unlike cyclooxygenase inhibitors (e.g., aspirin), thienopyridines specifically target the ADP-driven amplification pathway of thrombus formation, making them cornerstone therapies for acute coronary syndromes [7].
Table 1: Structural and Metabolic Features of Key Thienopyridine Antiplatelet Agents
Compound | Core Structure | Key Substituents | Activation Requirements |
---|---|---|---|
Clopidogrel | Thieno[3,2-c]pyridine | Methyl ester at C2; Chlorophenyl at chiral center | CYP2C19/CYP3A4 oxidation; Glutathione reduction |
Prasugrel | Thieno[3,2-c]pyridine | Acetate at thiophene C2; Cyclopropyl-carbonyl | hCE2 hydrolysis; CYP3A4/2B6 oxidation |
Ticlopidine | Thieno[3,2-c]pyridine | Chlorobenzyl at C7 | Direct CYP2B6/CYP2C19 oxidation |
Clopidogrel’s bioactivation is a two-step, CYP-dependent process with profound implications for interindividual efficacy. The first step involves oxidation to the thiolactone intermediate 2-oxo-clopidogrel, primarily mediated by CYP1A2, CYP2B6, and CYP2C19. The second step converts 2-oxo-clopidogrel to the pharmacologically active thiol metabolite via a sulfenic acid intermediate (R-SOH), which is reduced by endogenous thiols like glutathione (GSH) or ascorbate [1] [7] [10].
Table 2: Influence of Reductants on Active Metabolite (AM) Formation in Human Liver Microsomes
Reductant | Relative AM Formation (%) | Km (mM) | Conjugates Formed |
---|---|---|---|
Glutathione (GSH) | 100 | 0.5 | AM-GSH |
Ascorbic Acid | 61 | Not reported | None |
L-Cysteine | 53 | Not reported | AM-Cysteine |
N-acetylcysteine | 17 | Not reported | AM-NAC |
Clopidogrel’s active metabolite exists as four stereoisomers (H1–H4), differentiated by C3-C16 double-bond geometry and C4 thiol configuration. The exocyclic double bond can adopt cis or trans orientations, while the thiol group exhibits R or S chirality. Only the cis isomers (H3 and H4) are detected in vivo, with H4 [(R,S)-configuration] demonstrating potent antiplatelet activity [2] [6] [8].
Table 3: Characteristics of Clopidogrel Thiol Metabolite Isomers
Isomer | Double Bond Geometry | Thiol Configuration | Detected In Vivo | Anti-P2Y12 Activity | Formation Conditions |
---|---|---|---|---|---|
H4 | cis | R (at C4) | Yes | Potent | CYP450 oxidation + GSH reduction |
H3 | cis | S (at C4) | Yes | Weak | CYP450 oxidation + GSH reduction |
trans | trans | Variable | Trace amounts | None | Microsomes + thiols (GSH/NAC) |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3